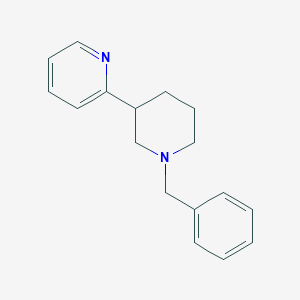

2-(1-Benzylpiperidin-3-yl)pyridine

Description

Properties

IUPAC Name |

2-(1-benzylpiperidin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-7-15(8-3-1)13-19-12-6-9-16(14-19)17-10-4-5-11-18-17/h1-5,7-8,10-11,16H,6,9,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZXCSZUVOWBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 1 Benzylpiperidin 3 Yl Pyridine Architectures

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 2-(1-benzylpiperidin-3-yl)pyridine, docking studies have been instrumental in elucidating their binding modes within various protein targets, particularly the sigma (σ) receptors.

Research has shown that polyfunctionalized pyridines containing the N-benzylpiperidine motif exhibit high affinity for σ1 and σ2 receptors. For instance, a study on a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed potent binding to the human σ1 receptor (hσ1R). kaust.edu.sarsc.orgnih.govmdpi.com Molecular modeling of one of the most active compounds in this series, which shares the 1-benzylpiperidine (B1218667) feature, showed a binding energy of -11.2 kcal/mol. researchgate.net The interactions of these ligands within the σ1 receptor's active site are characterized by a network of hydrogen bonds and hydrophobic interactions. For example, the NH group of the linker connecting the benzylpiperidine moiety to the pyridine (B92270) ring can form a crucial hydrogen bond with the amino acid residue Glu172. nih.gov Additionally, the pyridine ring itself often engages in π-alkyl interactions with residues such as Leu105, Met93, and Ala185. nih.gov

The benzyl (B1604629) group of the ligand typically occupies a hydrophobic pocket, interacting with surrounding non-polar residues. The specific nature and length of the linker between the piperidine (B6355638) and pyridine moieties have been identified as critical determinants of binding affinity. nih.gov Studies on similar benzylpiperidine derivatives have further highlighted the importance of the piperidine ring as a key structural element for high affinity at the σ1 receptor. nih.gov

Interactive Table: Molecular Docking and Binding Affinity Data for Benzylpiperidine Derivatives at Sigma Receptors

| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 rsc.orgmdpi.com | -11.2 researchgate.net | Glu172, Leu105, Met93, Ala185 nih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE | 120 | - | Not Specified |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | hAChE | 21 | - | Not Specified |

| Indenopyridazine derivative | AChE | 10 | - | Not Specified |

Quantum Chemical Studies (e.g., Density Functional Theory)

While specific Density Functional Theory (DFT) studies on this compound are not extensively reported in the reviewed literature, the application of quantum chemical methods to similar pyridine derivatives provides a framework for understanding its electronic properties. nih.govresearchgate.net DFT calculations are employed to optimize the molecular structure and compute a range of quantum chemical parameters that describe the molecule's reactivity and stability. nih.gov

For a molecule like this compound, DFT studies could elucidate:

Molecular Geometry: The optimized bond lengths, bond angles, and dihedral angles of the ground state structure.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and softness, which provide insights into the molecule's propensity to donate or accept electrons. mdpi.com

For example, DFT studies on other pyridine derivatives have successfully correlated calculated global reactivity descriptors with their observed biological activities. nih.gov Such studies on this compound would be invaluable for understanding its intrinsic chemical behavior and for guiding the design of new analogues with enhanced properties.

Interactive Table: Illustrative Quantum Chemical Parameters from DFT Studies of Pyridine Derivatives

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting sites of electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting sites of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing kinetic stability and polarizability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface; identifies regions of positive and negative potential. | Predicting sites for intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of substituted piperidines has shown that both chair and twist-boat conformations can be populated, with the chair form generally being more stable. nih.govacs.org The relative stability of different conformers can be influenced by factors such as allylic strain and intramolecular interactions. nih.govacs.org In the context of protein binding, a less stable conformation in solution may be selected and stabilized by the protein's binding pocket. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-protein complex over time. While specific MD simulations for this compound are not detailed in the available literature, studies on similar systems highlight the utility of this technique. nih.gov An MD simulation would provide insights into:

The stability of the ligand's binding pose identified through docking.

The flexibility of the ligand and the protein's active site residues.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Such simulations are crucial for validating docking results and for gaining a more realistic understanding of the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound targeting sigma receptors were found, studies on related benzylpiperidine derivatives illustrate the approach.

For instance, a QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists utilized various physicochemical descriptors (hydrophobicity, electronic, and steric parameters) to build predictive models. This study highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights into the spatial requirements for activity.

A hypothetical QSAR study on a series of this compound analogues would involve:

Synthesizing and testing a library of compounds with systematic structural modifications.

Calculating a set of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to develop a QSAR model that correlates the descriptors with the observed biological activity. nih.gov

Validating the model to ensure its predictive power.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

Structure Activity Relationship Sar Elucidation of 2 1 Benzylpiperidin 3 Yl Pyridine Analogues

Impact of N-Benzyl Substitution on Molecular Recognition

The N-benzyl piperidine (B6355638) (N-BP) structural motif is a frequently utilized component in drug discovery, valued for its structural flexibility and three-dimensional characteristics. nih.gov This moiety often facilitates crucial cation-π interactions with target proteins and serves as a key point for fine-tuning both efficacy and physicochemical properties. nih.gov

In the context of specific analogues, modifications to the benzyl (B1604629) group have demonstrated varied effects on biological activity. For a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues evaluated for sigma (σ) receptor affinity, substitutions on the aromatic ring of the benzyl group resulted in either a slight decrease or no significant change in affinity for the σ1 receptor. researchgate.net Similarly, in another study on N(1-benzyl pyridinium) styryl compounds as cholinesterase inhibitors, the substitution of a methyl group onto the benzyl moiety was found to decrease the compound's activity. acs.org This suggests that for certain targets, an unsubstituted benzyl ring is preferred for optimal interaction. The N-benzyl piperidine scaffold is a significant feature for acetylcholinesterase (AChE) binding, as seen in the drug donepezil. researchgate.net

Table 1: Impact of N-Benzyl Substitution on Cholinesterase Inhibition

| Compound Base Structure | Substitution on Benzyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| N(1-benzyl pyridinium) styryl | Methyl | Decreased activity against AChE | acs.org |

| N-(1-benzylpiperidin-4-yl)arylacetamide | Various | Similar or slightly decreased affinity for σ1 receptors | researchgate.net |

Influence of Piperidine Ring Positional and Substituent Variations (e.g., C3 vs. C4)

The piperidine ring is a cornerstone pharmacophore for interaction with numerous biological targets, including sigma receptors. researchgate.net The point of attachment and the substitution pattern on this ring are critical determinants of a compound's activity profile.

Research into rhodium-catalyzed C-H functionalization has enabled the site-selective modification of the piperidine ring at the C2, C3, and C4 positions, allowing for the synthesis of various positional analogues. nih.gov This synthetic versatility is crucial for exploring the SAR of this scaffold. For instance, in the development of acetylcholinesterase inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine structure, isosteric replacements or other modifications to the benzylpiperidine moiety were found to be detrimental to the inhibitory activity. documentsdelivered.comnih.gov This highlights the specific structural requirements of the N-benzylpiperidine core for this particular target.

While much of the literature focuses on derivatives where the substituent is at the C4 position of the piperidine ring, the comparison between C3 and C4 substitution is a key aspect of SAR. The ability to selectively synthesize 3-substituted analogues, for example through the ring-opening of cyclopropanes, allows for a direct comparison with their C4-substituted counterparts. nih.gov The specific positioning of the substituent (C3 vs. C4) alters the three-dimensional orientation of the attached pharmacophoric groups, which can lead to significant differences in binding affinity and efficacy.

Table 2: Effect of Piperidine Moiety Modification on AChE Inhibition

| Base Scaffold | Modification | Impact on AChE-inhibitory activity | Reference |

|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | Isosteric replacements of the benzylpiperidine moiety | Detrimental | documentsdelivered.comnih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | Modifications of the benzylpiperidine moiety | Detrimental | documentsdelivered.comnih.gov |

Modulation of Biological Activity through Pyridine (B92270) Ring Derivatization

The pyridine ring serves as another critical site for structural modification to modulate the biological activity of this class of compounds. Introducing different substituents or even replacing the pyridine with other heterocyclic systems can profoundly impact potency and selectivity.

In a study of pyridine variants of benzoyl-phenoxy-acetamide (BPA), introducing pyridine moieties into the scaffold was shown to improve chemico-pharmacological properties, such as water solubility and predicted central nervous system (CNS) penetration. nih.gov A properly positioned pyridine moiety was also found to increase the anti-glioblastoma potency of these compounds. nih.gov For a series of pyridazine (B1198779) analogues, the introduction of a lipophilic group at the C-5 position of the pyridazine ring enhanced AChE-inhibitory activity and selectivity. documentsdelivered.comnih.gov

Conversely, in the development of sigma receptor ligands, replacing the phenyl ring of a phenylacetamide moiety with a pyridyl ring led to a significant loss in affinity (over 60-fold) for σ1 receptors. researchgate.net This indicates a high degree of structural and electronic specificity for the aromatic system in this position for this particular target.

Table 3: Effect of Pyridine/Pyridazine Ring Derivatization on Biological Activity

| Scaffold | Modification | Effect | Target | Reference |

|---|---|---|---|---|

| Benzoyl-phenoxy-acetamide | Introduction of a pyridine moiety | Increased anti-glioblastoma potency | Glioblastoma cells | nih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | Introduction of a lipophilic group at C-5 of pyridazine | Favorable for AChE-inhibitory activity and selectivity | Acetylcholinesterase (AChE) | documentsdelivered.comnih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide | Replacement of phenyl with pyridyl | >60-fold loss in affinity | σ1 Receptors | researchgate.net |

Role of Linker Chemistry and Topology between Core Scaffolds

In a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be critical for σ1 receptor affinity. nih.gov Increasing the length of the alkylamino linker from n=0 (amino) to n=2 (ethylamino), n=3 (propylamino), and n=4 (butylamino) resulted in a significant increase in affinity for the human σ1 receptor. nih.gov The optimal affinity was observed with linkers of n=2 to n=4. nih.govresearchgate.net In contrast, a different compound from the same study featuring a shorter linker (n=1, methylamino) combined with a phenyl group on the pyridine ring was found to be more affine for the σ2 receptor subtype. nih.gov This demonstrates how linker length can modulate subtype selectivity.

Table 4: Influence of Linker Length on Human σ1 Receptor (hσ1R) Affinity

| Compound Series | Linker (n) | Linker Type | hσ1R Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivative | n = 0 | Amino | 29.2 | nih.gov |

| 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivative | n = 2 | Ethylamino | 7.57 | nih.gov |

| 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivative | n = 3 | Propylamino | 2.97 | nih.gov |

| 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivative | n = 4 | Butylamino | 3.97 | nih.gov |

Stereochemical Contributions to Structure-Activity Profiles

Stereochemistry is a fundamental aspect of SAR, as the three-dimensional arrangement of atoms dictates how a ligand fits into a biological target's binding site. The N-benzyl piperidine motif provides a valuable platform for optimizing the stereochemical aspects of potency and toxicity. nih.gov

The synthesis of positional analogues of methylphenidate through regio-, diastereo-, and enantioselective functionalization of the piperidine ring underscores the importance of controlling stereochemistry. nih.gov In the context of pyridine-containing compounds, it has been noted that the stereochemistry of a chiral center near the pyridine moiety is important. nih.gov This is because different stereoisomers will present a different three-dimensional orientation of the pyridine nitrogen, which can alter the molecule's interactions with its biological target. nih.gov For some AChE inhibitors, achieving a 12-fold increase in potency was possible through specific structural and likely stereochemical modifications. documentsdelivered.com The ability to control the stereochemistry at different positions on the piperidine ring is therefore a powerful tool for optimizing the biological activity of these analogues. nih.gov

Mechanistic Insights into Biological Target Interactions of 2 1 Benzylpiperidin 3 Yl Pyridine Derivatives

Cholinesterase Enzyme Inhibition Mechanisms

Derivatives of 2-(1-benzylpiperidin-3-yl)pyridine have demonstrated significant inhibitory activity against cholinesterase enzymes, which are crucial for regulating acetylcholine (B1216132) levels in the nervous system. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Acetylcholinesterase (AChE) Binding Modes

Molecular docking studies have revealed that this compound derivatives can simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov The N-benzylpiperidine moiety's benzyl (B1604629) ring typically forms aromatic π-π stacking interactions with the Trp86 residue located in the CAS. nih.gov

Further interactions are observed with other key amino acid residues. For instance, some derivatives exhibit π-π interactions between the aromatic ring of the 2-phenylacetate moiety and the Trp286 and Tyr72 residues at the enzyme's active site. nih.gov Additionally, the aromatic ring of the N-benzylpiperidine portion of the molecule can engage in π-π stacking with Tyr341. nih.govnih.gov In certain derivatives, a benzimidazole (B57391) ring can interact with Trp286 and Tyr341 via π-π stacking, while a sulphonyl group can form hydrogen bonds with Phe295 and Arg296. nih.gov The inhibition of AChE by these derivatives is often competitive in nature. nih.gov Some pyridinium (B92312) styryl derivatives have shown non-competitive inhibition, binding to both the catalytic and peripheral anionic sites. nih.gov

The introduction of specific substituents can influence the inhibitory potency. For example, a fluorine atom at the para position of a 2-phenylacetate moiety has been shown to enhance interactions with key residues at the AChE active site. nih.gov The nature of the linker between moieties can also be critical; the replacement of a benzylic -CH2 with a -C=O group has been found to drastically improve AChE inhibition by enabling hydrogen bonding with Phe295 and Arg296 at the PAS. nih.gov

Table 1: AChE Inhibition by this compound Derivatives

| Compound | AChE IC50 (µM) | Inhibition Type | Key Interacting Residues |

|---|---|---|---|

| 15b | 0.39 ± 0.11 | Competitive | Trp86, Trp286, Tyr341, Phe295, Arg296 |

| 9m | 0.21 ± 0.03 | - | - |

| Compound 19 | 5.10 ± 0.24 | - | - |

| Compound 5 | 0.013 | - | - |

| SB-1436 (7av) | 0.176 | Non-competitive | - |

Data sourced from multiple studies. nih.govnih.govnih.govnih.gov

Butyrylcholinesterase (BuChE) Interaction Profiles

Similar to their interaction with AChE, this compound derivatives also inhibit butyrylcholinesterase (BuChE). In the active site of BuChE, these compounds can adopt a U-shaped conformation. nih.gov

Key interactions for BuChE inhibition include π-π stacking between a benzimidazole ring and residues Trp82 and His438. nih.gov A π-cation interaction can also occur between the charged nitrogen of the piperidine (B6355638) ring and Asp70. nih.gov The larger and more flexible active site of BuChE, compared to AChE, may accommodate bulkier derivatives, leading to selective inhibition in some cases. For instance, a protected acylated glucosyl moiety on a pyridyl–pyridazine (B1198779) derivative led to significant BuChE inhibition, with docking studies suggesting key hydrogen bonds with Tyr341 and Ser293, and pi-pi interactions with Trp286.

Table 2: BuChE Inhibition by this compound Derivatives

| Compound | BuChE IC50 (µM) | Inhibition Type | Key Interacting Residues |

|---|---|---|---|

| 15j | 0.16 ± 0.04 | - | Trp82, His438, Asp70 |

| Compound 3 | 0.297 | - | Tyr341, Ser293, Trp286 |

| Compound 5 | 0.19 | - | - |

| Compound 5 (dicarbonitrile) | 3.1 | - | - |

| SB-1436 (7av) | 0.37 | Non-competitive | - |

Sigma Receptor Subtype (σ1R, σ2R) Modulation

Certain this compound derivatives have been identified as potent ligands for sigma receptors (σR), particularly the σ1R subtype. nih.gov These receptors are implicated in a range of neurological functions and represent attractive targets for therapeutic intervention.

One study identified a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5), which exhibited a high affinity for the human σ1R with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2R subtype. nih.gov The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring plays a crucial role in σ1R affinity. Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased human σ1R affinity. nih.gov

Molecular modeling of compound 5 in complex with the human σ1R suggests that the N-Bn-piperidine motif and a N-Me-substituted propargylamine (B41283) in the chain at the C6 position of the pyridine ring are key for this high-affinity binding. nih.gov

Table 3: Sigma Receptor Affinity of a this compound Derivative

| Compound | hσ1R Ki (nM) | hσ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Compound 5 | 1.45 ± 0.43 | 420.5 ± 25.3 | 290 |

Data sourced from a 2020 study. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Mechanisms

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain perception and inflammation. TRPV1 antagonists function by binding to the receptor and inhibiting its activation by various stimuli such as heat, acid, and capsaicin. This blockage can be achieved through competitive antagonism, where the antagonist binds to the same site as the natural activators, or non-competitive antagonism, where binding to a different site induces a conformational change that prevents activation. While the general mechanisms of TRPV1 antagonism are understood, specific mechanistic studies detailing the interaction of this compound derivatives with the TRPV1 receptor are not extensively available in the reviewed literature.

Monoamine Oxidase (MAO) A and B Isozyme Inhibition

Derivatives of this compound, specifically pyridazinobenzylpiperidine derivatives, have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B) over MAO-A. MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

In one study, compound S5, a pyridazinobenzylpiperidine derivative, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. Kinetic studies revealed that the inhibition of MAO-B by these derivatives is of a competitive and reversible type. Molecular docking studies suggest that the stability of the enzyme-inhibitor complex is maintained through pi-pi stacking interactions with Tyr398 and Tyr326 residues in the MAO-B active site. The substituent on the benzyl ring influences the inhibitory activity, with a 3-chloro substituent showing greater MAO-B inhibition than other groups.

Table 4: MAO Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (SI) | MAO-B Inhibition Type | Key Interacting Residues (MAO-B) |

|---|---|---|---|---|---|

| S5 (3-Cl) | 3.857 | 0.203 | 19.04 | Competitive, Reversible | Tyr398, Tyr326 |

| S15 | 3.691 | >50 | - | - | - |

| S16 (2-CN) | >50 | 0.979 | >51 | Competitive, Reversible | - |

Data sourced from a 2024 study.

Muscarinic Receptor (e.g., M4) Antagonism Pathways

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are divided into five subtypes (M1-M5). The M4 receptor, which couples to Gi/o proteins, is primarily found in the brain and is involved in regulating neuronal activity. nih.gov Muscarinic antagonists act by competitively blocking the binding of acetylcholine to these receptors. While the general principle of competitive antagonism at muscarinic receptors is well-established, specific studies detailing the antagonism pathways and binding modes of this compound derivatives at the M4 muscarinic receptor are not prominently featured in the currently reviewed scientific literature.

Principles of Multi-Target-Directed Ligand Design for Hybrid Systems

The development of effective treatments for complex, multifactorial diseases has necessitated a shift in drug discovery philosophy from the traditional "one molecule, one target" approach to a more holistic strategy. benthamscience.combenthamscience.com This modern paradigm is known as multi-target-directed ligand (MTDL) design, which aims to create a single chemical entity capable of modulating multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for neurodegenerative disorders like Alzheimer's disease, which are characterized by a complex pathology involving multiple interconnected pathways, including neurotransmitter deficiencies, protein aggregation, oxidative stress, and neuroinflammation. benthamscience.comnih.gov By engaging with several disease-relevant targets, an MTDL can potentially offer superior therapeutic efficacy and a better side-effect profile compared to single-target agents or combination therapies. nih.gov

The foundational principle of MTDL design for hybrid systems involves the intelligent combination of distinct pharmacophores—the specific structural motifs of a molecule responsible for its biological activity—into a single, cohesive molecule. nih.gov This "framework combination" or molecular hybridization approach leverages the known activities of different parent compounds. nih.govacs.org The goal is to produce a new hybrid molecule where the individual pharmacophoric elements retain their ability to interact with their respective targets.

The this compound scaffold serves as an exemplary foundation for the rational design of such hybrid MTDLs. This structure inherently contains two key motifs: the N-benzylpiperidine group and the pyridine ring. The N-benzylpiperidine moiety is a well-established pharmacophore found in potent inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. frontiersin.orgresearchgate.net Its presence in the approved drug Donepezil highlights its importance in interacting with the catalytic and/or peripheral anionic site (PAS) of AChE. frontiersin.org The pyridine ring is a versatile nitrogen-containing heterocycle prevalent in numerous pharmaceutically active compounds, valued for its ability to participate in hydrogen bonding and other key molecular interactions. researchgate.net

The design of hybrid systems based on this scaffold involves strategically modifying and linking these components to achieve simultaneous activity against multiple targets. Research has focused on creating derivatives that can address various pathological factors of neurodegenerative diseases.

A prominent strategy involves designing MTDLs that inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). BACE-1 is a primary enzyme involved in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic plaques found in Alzheimer's disease. nih.govsci-hub.se By linking the AChE-targeting N-benzylpiperidine core to fragments known to inhibit BACE-1, researchers have developed dual-activity compounds. researchgate.net The following table presents data for N-benzylpiperidine analogs designed as dual AChE and BACE-1 inhibitors.

Table 1: Inhibitory Activities of N-Benzylpiperidine Analogs against AChE and BACE-1

This table is interactive. You can sort the data by clicking on the column headers.

| Compound | AChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |

|---|---|---|

| 25 | 0.045 | 1.89 |

| 26 | 0.031 | 1.65 |

| 40 | 0.064 | 0.84 |

| 41 | 0.052 | 0.76 |

Data sourced from studies on N-benzylpiperidine analogs designed as multi-functional inhibitors. researchgate.net

Another successful application of this principle is the development of ligands that concurrently target cholinesterases and sigma receptors (σR). Sigma-1 receptors (σ1R) are implicated in neuroprotection, cognition, and pain modulation, making them an attractive target for neurodegenerative disease therapies. nih.gov In one series of studies, a 1-benzylpiperidine motif was connected to a functionalized pyridine core. The length of the linker between these two key fragments was found to be critical for modulating the affinity for the σ1R. By systematically varying the linker and substituents, researchers were able to identify compounds with high, dual affinity. nih.gov

For instance, extending the linker length between the 1-benzylpiperidine moiety and the pyridine ring from a direct amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) chain significantly increased the affinity for the human sigma-1 receptor (hσ1R). nih.gov

Table 2: Structure-Activity Relationship of Pyridine Derivatives Targeting Cholinesterases and Sigma-1 Receptors

This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Linker (n) | hσ₁R Kᵢ (nM) | AChE IC₅₀ (nM) |

|---|---|---|---|

| 1 | 0 | 29.2 | >10000 |

| 2 | 2 | 7.57 | >10000 |

| 3 | 3 | 2.97 | >10000 |

| 4 | 4 | 3.97 | >10000 |

| 5 | 2 (with N-Me-propargyl) | 1.45 | 13 |

Kᵢ represents the inhibitory constant for the human sigma-1 receptor (hσ1R). IC₅₀ represents the half-maximal inhibitory concentration for acetylcholinesterase (AChE). Data sourced from research on multifunctional pyridines. nih.gov

The data demonstrates that compound 5 , which incorporates a methyl-propargyl group on the pyridine ring and an ethylamino linker, emerged as a potent dual-target ligand, exhibiting high affinity for the σ1R and potent inhibition of AChE. nih.gov This illustrates a core principle of hybrid design: the final activity profile is not merely a sum of its parts but arises from the synergistic interplay of the core scaffolds, linkers, and peripheral substituents within the integrated molecular architecture.

Emerging Research Directions and Methodological Advancements

Innovations in Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of the 2-(1-benzylpiperidin-3-yl)pyridine scaffold is an area of active development, moving beyond traditional methods to more efficient and versatile strategies. Researchers are exploring novel catalytic systems and multi-component reactions to construct libraries of derivatives for biological screening.

One advanced approach involves a hydroboration procedure using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) on a suitable alkene precursor. This is followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction, to link the piperidine (B6355638) and pyridine (B92270) rings. unisi.it This sequence allows for the modular assembly of analogues with diverse substitution patterns. unisi.it

Furthermore, the field is witnessing an increased use of stereoselective catalytic hydrogenation to control the chirality of the piperidine ring, which is often crucial for biological activity. Transition metals like iridium, rhodium, and ruthenium are employed in these asymmetric hydrogenations. mdpi.com For instance, iridium(I) catalysts with specific P,N-ligands have been successful in the asymmetric hydrogenation of substituted pyridinium (B92312) salts to yield chiral piperidines. mdpi.com Radical cyclization methods are also emerging as a powerful tool for constructing the piperidine ring system via processes like 1,6-hydrogen atom transfer. mdpi.com

Application of Advanced Computational Tools for Predictive Modeling

Computational chemistry has become an indispensable tool in the design and optimization of this compound analogues. Molecular docking simulations are routinely used to predict the binding modes and affinities of novel derivatives within the active sites of target proteins. researchgate.netnih.gov

For example, in the study of related polyfunctionalized pyridines, molecular modeling was used to understand the high-affinity binding to sigma-1 (σ1) receptors. researchgate.netnih.govmdpi.com These models can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition. The calculated binding energy from these simulations, often expressed in kcal/mol, provides a theoretical estimate of binding strength that can guide synthetic efforts. researchgate.net In one case, the modeled complex of an analogue in the human σ1 receptor showed a binding energy of -11.2 kcal/mol, which correlated well with the experimentally determined high affinity. researchgate.net

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby saving significant time and resources. nih.gov

Strategies for Achieving Enhanced Target Selectivity and Potency

A primary goal in the development of this compound analogues is to maximize their potency towards a specific biological target while minimizing off-target effects. This is achieved through a systematic exploration of the structure-activity relationship (SAR). nih.govdocumentsdelivered.com

Research on related structures has demonstrated that modifications to several parts of the molecule can dramatically influence activity and selectivity. documentsdelivered.com Key strategies include:

Linker Modification: The nature and length of the linker connecting the benzylpiperidine moiety to the pyridine ring can be critical. Studies on analogues targeting sigma receptors showed that varying the linker length from a direct amino group to an ethylamino or propylamino chain resulted in a significant increase in binding affinity for the human σ1 receptor. mdpi.com

Ring Substitution: Introducing substituents on either the pyridine or the piperidine ring can modulate potency and selectivity. For instance, in a series of pyridazine-based acetylcholinesterase (AChE) inhibitors, adding a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for AChE-inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov

Isosteric Replacements: Replacing key functional groups with isosteres can fine-tune the electronic and steric properties of the molecule. However, in some cases, isosteric replacements of the benzylpiperidine moiety have been shown to be detrimental to activity, highlighting the importance of this specific structural motif for certain targets. nih.govdocumentsdelivered.com

One analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high potency with a Kᵢ value of 1.45 nM for the human σ1 receptor and a remarkable 290-fold selectivity over the σ2 receptor subtype. nih.gov This highlights the success of these strategic modifications.

Pre-clinical Pharmacological Profiling and Mechanistic Pathway Elucidation

The this compound scaffold and its derivatives are being evaluated for a range of potential therapeutic uses, particularly in the context of neurological disorders. mdpi.comnih.gov Pre-clinical studies focus on characterizing their activity at specific biological targets and understanding their mechanism of action.

Analogues of this scaffold have shown potent, dual-target activity. For example, compound 5 (see table below) was identified as a potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ of 13 nM, while also exhibiting high affinity for the σ1 receptor (Kᵢ = 1.45 nM). researchgate.netnih.gov The σ1 receptor is a key modulator of ion channel signaling and is implicated in conditions like neuropathic pain and Alzheimer's disease. nih.govmdpi.com The ability to modulate both cholinergic pathways and sigma receptors with a single molecule represents a promising multi-target approach for complex neurological diseases.

The table below summarizes the binding affinities of several pyridine analogues for human sigma-1 (hσ₁R) and rat sigma-2 (rσ₂R) receptors, illustrating the high affinity and selectivity achieved through structural modifications.

| Compound | Linker (n) | R | R¹ | Kᵢ hσ₁R (nM) researchgate.net | Kᵢ rσ₂R (nM) nih.gov | Selectivity (Kᵢ rσ₂R / Kᵢ hσ₁R) nih.gov |

| 1 | 0 | H | H | 29.2 ± 1.8 | - | - |

| 2 | 2 | H | H | 7.57 ± 0.59 | - | - |

| 3 | 3 | H | H | 2.97 ± 0.22 | - | - |

| 5 | 2 | CN | Me | 1.45 ± 0.43 | 391 ± 38 | 270 |

| 7 | 3 | H | Me | 3.23 ± 0.23 | 301 ± 28 | 93 |

Q & A

Q. What are the recommended safety protocols for handling 2-(1-Benzylpiperidin-3-yl)pyridine in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (SDS data). Immediate flushing with water for 15+ minutes is critical upon exposure .

- Toxicity Assessment : Conduct preliminary cytotoxicity assays (e.g., MTT assay) to establish baseline toxicity, as toxicological data for this compound are limited .

- Storage : Store under inert atmosphere at room temperature to prevent degradation, similar to structurally related pyridine derivatives .

Q. Which analytical techniques are suitable for purity assessment and structural confirmation of this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for research-grade material) .

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) and FT-IR (C-N stretch ~1250 cm, pyridine ring vibrations ~1600 cm) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to structural similarity to bioactive piperidine-pyridine hybrids .

- Cell-Based Models : Use HEK293 or SH-SY5Y cell lines for neuroactivity screening, monitoring viability via luminescence/fluorescence assays .

Advanced Research Questions

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:

- Route Selection : Compare reductive amination (benzylamine + pyridine-aldehyde) vs. Suzuki-Miyaura coupling (pyridine boronic acid + benzyl halide), optimizing catalysts (e.g., Pd(PPh)) and solvent systems (toluene/EtOH) .

- Yield Enhancement : Use DFT calculations (B3LYP/6-31G* level) to predict transition-state energetics and identify rate-limiting steps, as demonstrated in thermochemical studies .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 5-position to enhance target binding, as seen in trifluoromethylpyridine analogs .

- Pharmacophore Mapping : Overlay crystal structures of ligand-target complexes (PDB: 0QX-like systems) to identify critical interaction motifs .

Q. What methodologies characterize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitoring degradation via LC-MS to identify labile sites (e.g., benzyl-piperidine linkage) .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and inform storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.